3-Bromo-2-hydroxyisonicotinaldehyde
Overview
Description
3-Bromo-2-hydroxyisonicotinaldehyde is a brominated derivative of isonicotinaldehyde, featuring a bromine atom and a hydroxyl group on the pyridine ring
Synthetic Routes and Reaction Conditions:
Halogenation: Bromination of 2-hydroxyisonicotinaldehyde using bromine in the presence of a suitable catalyst.
Hydroxylation: Conversion of 3-bromopyridine-4-carboxaldehyde to this compound through hydroxylation reactions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and hydroxylation processes, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid.
Reduction: Reduction reactions can reduce the aldehyde group to an alcohol.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed:
Oxidation: 3-Bromo-2-hydroxyisonicotinic acid.
Reduction: 3-Bromo-2-hydroxyisonicotinol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-hydroxyisonicotinaldehyde is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing more complex organic compounds.
Biology: Studying the biological activity of pyridine derivatives.
Medicine: Investigating potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-bromo-2-hydroxyisonicotinaldehyde exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other biomolecules that interact with the compound.
Pathways: Specific biochemical pathways influenced by the compound, such as those involved in cell signaling or metabolism.
Comparison with Similar Compounds
3-Bromo-2-hydroxyisonicotinaldehyde is compared with other similar compounds to highlight its uniqueness:
2-Bromo-3-hydroxyisonicotinaldehyde: Similar structure but different position of the bromine and hydroxyl groups.
3-Bromoisonicotinic acid: Related compound with a carboxylic acid group instead of an aldehyde.
3-Hydroxyisonicotinaldehyde: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Properties
IUPAC Name |
3-bromo-2-oxo-1H-pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-4(3-9)1-2-8-6(5)10/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCUXZIGQIKIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226602 | |
Record name | 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227573-15-0 | |
Record name | 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227573-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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